Cas no 2770451-30-2 ((9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate)

(9H-Fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a chiral alkyne-bearing side chain. The Fmoc group provides selective protection for amines, enabling its use in peptide synthesis and other applications requiring orthogonal deprotection. The (3S)-4,4-dimethylpent-1-yn-3-yl moiety introduces stereochemical specificity and alkyne functionality, making it valuable for click chemistry or targeted modifications. Its stability under basic conditions and compatibility with solid-phase synthesis are key advantages. The compound’s defined stereochemistry ensures reproducibility in asymmetric synthesis, while its structural features facilitate further derivatization for pharmaceutical or materials science research.
(9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate structure
2770451-30-2 structure
Product Name:(9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate
CAS No:2770451-30-2
MF:C22H23NO2
MW:333.42352604866
CID:5940630
PubChem ID:165992384
Update Time:2025-05-21

(9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2770451-30-2
    • EN300-37397496
    • (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate
    • Inchi: 1S/C22H23NO2/c1-5-20(22(2,3)4)23-21(24)25-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h1,6-13,19-20H,14H2,2-4H3,(H,23,24)/t20-/m1/s1
    • InChI Key: ITDJNXYXZBNGEG-HXUWFJFHSA-N
    • SMILES: O(C(N[C@H](C#C)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 333.172878976g/mol
  • Monoisotopic Mass: 333.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 38.3Ų

(9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate Pricemore >>

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(9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate Related Literature

Additional information on (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate

Comprehensive Analysis of (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate (CAS No. 2770451-30-2): Applications and Innovations

The compound (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate, identified by CAS No. 2770451-30-2, represents a specialized carbamate derivative with significant potential in organic synthesis and pharmaceutical research. Its unique structural features, including the fluorenylmethyl (Fmoc) protecting group and the 4,4-dimethylpent-1-yn-3-yl moiety, make it a valuable intermediate for peptide synthesis and drug discovery. Researchers are increasingly focusing on this compound due to its role in click chemistry and bioconjugation, aligning with the growing demand for high-purity building blocks in biomedical applications.

Recent advancements in synthetic methodologies have highlighted the importance of CAS No. 2770451-30-2 as a chiral synthon. Its (3S)-stereocenter enables precise control over stereoselective reactions, a critical factor in developing enantiomerically pure pharmaceuticals. The compound’s alkyne functionality further facilitates Huisgen cycloaddition, a cornerstone of bioorthogonal chemistry. This property is particularly relevant in targeted drug delivery systems, where site-specific labeling of biomolecules is essential.

From an industrial perspective, (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate is gaining traction in the fine chemicals market. Its compatibility with solid-phase peptide synthesis (SPPS) protocols makes it indispensable for producing therapeutic peptides, a sector projected to grow exponentially due to rising demand for personalized medicine. Moreover, its Fmoc group offers reversible protection for amine functionalities, simplifying multi-step syntheses of complex molecules.

Environmental and regulatory considerations are also shaping the use of CAS No. 2770451-30-2. The compound’s low toxicity profile and biodegradability align with green chemistry principles, addressing concerns about sustainable manufacturing. Innovations in catalytic processes further enhance its appeal, reducing waste and energy consumption in large-scale production.

Looking ahead, the integration of AI-driven molecular design tools is expected to unlock new applications for this compound. Computational models can optimize its reactivity and solubility, accelerating the development of next-generation therapeutics. As the scientific community continues to explore its potential, (9H-fluoren-9-yl)methyl N-[(3S)-4,4-dimethylpent-1-yn-3-yl]carbamate stands poised to play a pivotal role in advancing precision medicine and material science.

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